molecular formula C8H11BO2S B13472185 (5-Cyclobutylthiophen-2-yl)boronic acid

(5-Cyclobutylthiophen-2-yl)boronic acid

Cat. No.: B13472185
M. Wt: 182.05 g/mol
InChI Key: JHVDABYFZFYAAV-UHFFFAOYSA-N
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Description

(5-Cyclobutylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with a cyclobutyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclobutylthiophen-2-yl)boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the Miyaura borylation reaction, where bis(pinacolato)diboron (B2pin2) is used in the presence of a palladium catalyst and a base such as potassium acetate . The reaction conditions generally involve heating the reactants in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the formation of the boronic acid derivative.

Industrial Production Methods: Industrial production of boronic acids often involves similar borylation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the recovery and recycling of boronic acid reagents can be implemented to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: (5-Cyclobutylthiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Potassium acetate, sodium hydroxide, or potassium carbonate.

    Solvents: THF, DMF, toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alcohols/Phenols: Formed through oxidation reactions.

Comparison with Similar Compounds

    Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the thiophene and cyclobutyl substituents.

    Thiophen-2-ylboronic Acid: Similar structure but without the cyclobutyl group, leading to different reactivity and applications.

    Cyclobutylboronic Acid: Lacks the thiophene ring, resulting in different chemical properties and uses.

Uniqueness: (5-Cyclobutylthiophen-2-yl)boronic acid is unique due to the combination of the cyclobutyl group and thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous .

Properties

Molecular Formula

C8H11BO2S

Molecular Weight

182.05 g/mol

IUPAC Name

(5-cyclobutylthiophen-2-yl)boronic acid

InChI

InChI=1S/C8H11BO2S/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2

InChI Key

JHVDABYFZFYAAV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(S1)C2CCC2)(O)O

Origin of Product

United States

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